
Sucrose pentapalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose pentapalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant known for its emulsifying, dispersing, and solubilizing properties. This compound is used in various industries, including cosmetics, pharmaceuticals, and food processing, due to its ability to stabilize emulsions and enhance the texture of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose pentapalmitate is synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose pentapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of sucrose and palmitic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Strong oxidizing agents like potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: Sucrose and palmitic acid
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Alcohols and other reduced derivatives
Wissenschaftliche Forschungsanwendungen
Sucrose pentapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.
Industry: Applied in the food industry as an emulsifier to improve the texture and stability of food products.
Wirkmechanismus
The mechanism of action of sucrose pentapalmitate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic components. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monopalmitate
- Sucrose dipalmitate
- Sucrose tripalmitate
- Sucrose tetrapalmitate
Comparison
Sucrose pentapalmitate is unique due to its higher degree of esterification compared to other sucrose esters. This higher degree of esterification provides better emulsifying and solubilizing properties, making it more effective in stabilizing emulsions and enhancing the texture of products .
Eigenschaften
CAS-Nummer |
29063-58-9 |
|---|---|
Molekularformel |
C92H172O16 |
Molekulargewicht |
1534.3 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-hexadecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1 |
InChI-Schlüssel |
IHQGOKKTXWUOEP-DXYJINGISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


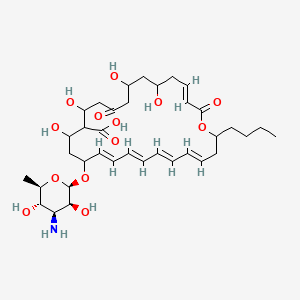

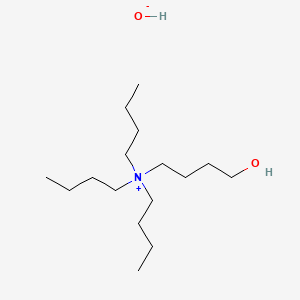

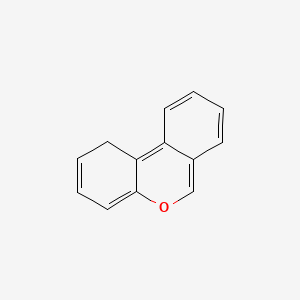
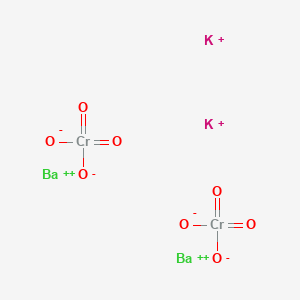
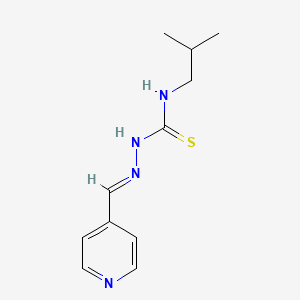

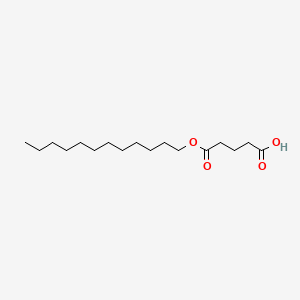
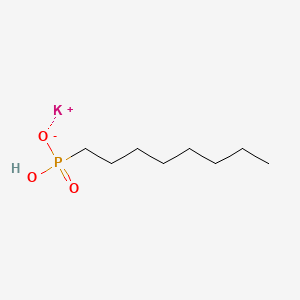
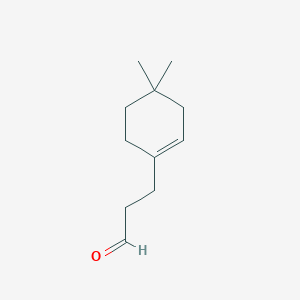
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)


